molecular formula C10H15NO3 B6647152 methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate

methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate

Cat. No. B6647152
M. Wt: 197.23 g/mol
InChI Key: FCVGSWRHGHEMAG-MRVPVSSYSA-N
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Description

Methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate, also known as MPPC, is a chemical compound that has been the subject of recent scientific research due to its potential applications in various fields. This compound has been found to have numerous biochemical and physiological effects, making it a promising candidate for further study. In

Scientific Research Applications

Methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate is in the field of drug discovery. methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate has been found to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in pain and inflammation.
Biochemical and Physiological Effects:
methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and has also been found to have neuroprotective effects. methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate in lab experiments is that it has been shown to be relatively safe and non-toxic in animal models. However, one of the limitations of using methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate is that it is a relatively new compound, and its long-term effects are not yet fully understood. Further research is needed to fully evaluate the safety and efficacy of methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate in humans.

Future Directions

There are numerous future directions for research on methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate. One area of interest is the development of new drugs based on the structure of methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate. Another area of interest is the exploration of the potential neuroprotective effects of methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate, and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate, and its potential applications in the treatment of other diseases such as cancer and diabetes.
Conclusion:
In conclusion, Methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate is a promising compound that has numerous potential applications in various fields. Its potent anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Further research is needed to fully understand the mechanism of action of methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate, and its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate is a complex process that involves several steps. The first step involves the reaction of piperidine with acryloyl chloride to form N-acryloylpiperidine. This intermediate is then reacted with methylamine to form N-methyl-N-acryloylpiperidine. The final step involves the reaction of N-methyl-N-acryloylpiperidine with ethyl chloroformate to form methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate.

properties

IUPAC Name

methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-9(12)11-7-5-4-6-8(11)10(13)14-2/h3,8H,1,4-7H2,2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVGSWRHGHEMAG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCCN1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-1-prop-2-enoylpiperidine-2-carboxylate

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